
6H-1,2-Oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-1,2-Oxazine is a heterocyclic compound characterized by a six-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6H-1,2-oxazines can be achieved through several methods. One common approach involves the condensation of β,γ-unsaturated oximes with hypervalent iodine reagents. This reaction typically proceeds under mild conditions and yields the desired oxazine in moderate to good yields . Another method involves the condensation of 4-oxocarboxylic acids with hydroxylamine in the presence of pyridine or sodium acetate .
Industrial Production Methods: Industrial production of 6H-1,2-oxazines often relies on scalable synthetic routes that ensure high yields and purity. The use of catalytic carbonylation of aromatic oximes and palladium-catalyzed transformations are some of the methods employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 6H-1,2-Oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents are commonly used for the oxidation of 6H-1,2-oxazines.
Reduction: Reduction reactions often involve the use of metal hydrides or catalytic hydrogenation.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield isoxazoles, while reduction reactions can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
6H-1,2-Oxazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6H-1,2-oxazine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR) and protein tyrosine phosphatase (PTP) enzymes, which are crucial for bacterial growth and survival . The binding of these compounds to the active sites of the enzymes disrupts their normal function, leading to antibacterial effects.
Vergleich Mit ähnlichen Verbindungen
Isoxazoles: These compounds share a similar ring structure but differ in the position of the nitrogen and oxygen atoms.
1,3-Oxazines: These compounds have the oxygen and nitrogen atoms in different positions within the ring.
Morpholine: A tetrahydro-1,4-oxazine, which is structurally related but lacks the double bonds present in 6H-1,2-oxazine.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
289-83-8 |
|---|---|
Molekularformel |
C4H5NO |
Molekulargewicht |
83.09 g/mol |
IUPAC-Name |
6H-oxazine |
InChI |
InChI=1S/C4H5NO/c1-2-4-6-5-3-1/h1-3H,4H2 |
InChI-Schlüssel |
QFPDHKBNCJAOKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=NO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


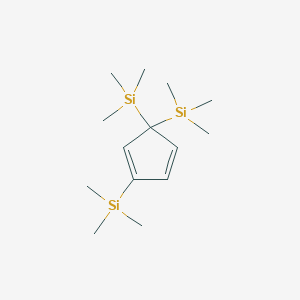
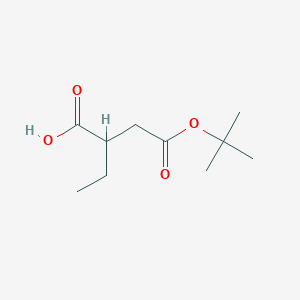
![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)
![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)
![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)



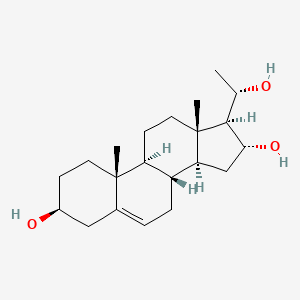
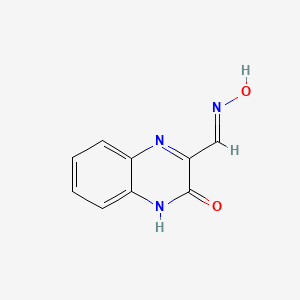
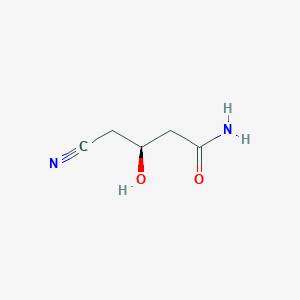
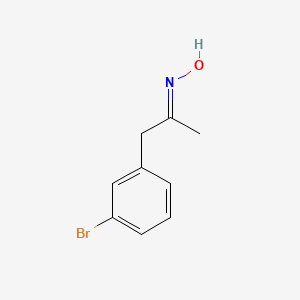
![(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)

